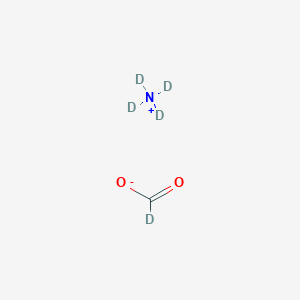
Ammonium-D4 formate-D
Overview
Description
Ammonium-D4 formate-D: is a deuterated form of ammonium formate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in nuclear magnetic resonance spectroscopy as a reference standard due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ammonium-D4 formate-D is synthesized by neutralizing deuterated formic acid with deuterated ammonia gas. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic labeling of the final product .
Industrial Production Methods: : Industrial production involves the large-scale reaction of deuterated formic acid and deuterated ammonia gas. The process is optimized to achieve high yields and purity, often involving distillation and crystallization steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: : Ammonium-D4 formate-D undergoes several types of chemical reactions, including:
Common Reagents and Conditions: : Common reagents used with this compound include palladium on carbon for reduction reactions and dilute acids for decomposition reactions. Typical conditions involve moderate temperatures and controlled environments to ensure the desired reaction pathways .
Major Products: : Major products formed from these reactions include deuterated alkanes, deuterated amines, deuterated formamide, and deuterated hydrogen cyanide .
Scientific Research Applications
Chemistry: : Ammonium-D4 formate-D is widely used as a reference standard in nuclear magnetic resonance spectroscopy due to its stable isotopic labeling . It is also used in high-performance liquid chromatography as a mobile phase additive .
Biology and Medicine: : In biological research, this compound is used in metabolic studies to trace biochemical pathways involving formate metabolism .
Industry: : In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various applications, including pharmaceuticals and materials science .
Mechanism of Action
Mechanism: : The primary mechanism by which ammonium-D4 formate-D exerts its effects is through its decomposition to produce deuterated hydrogen gas. This gas is adsorbed onto the surface of palladium metal, where it can participate in reduction reactions .
Molecular Targets and Pathways: : The molecular targets include various functional groups such as alkenes, nitro compounds, and carbonyl compounds. The pathways involved are primarily reduction and hydrogenolysis reactions .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include ammonium formate, ammonium-D4 formate, and other deuterated ammonium salts .
Uniqueness: : Ammonium-D4 formate-D is unique due to its complete deuteration, which provides distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques. Its stable isotopic labeling makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
deuterioformate;tetradeuterioazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-AQOVZKNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[2H][N+]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.087 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)


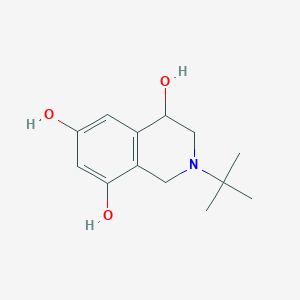
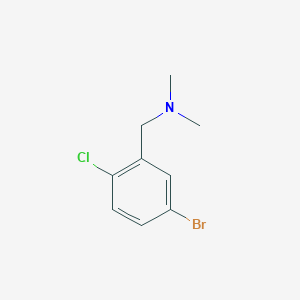
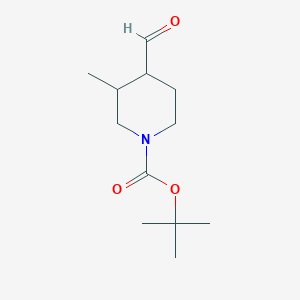


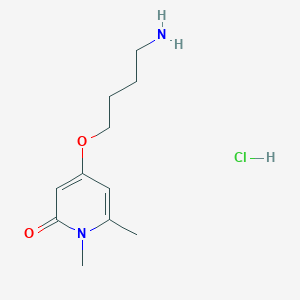
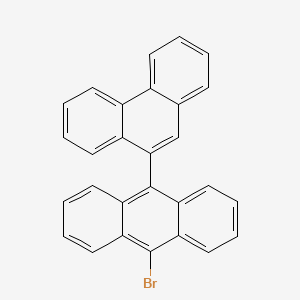
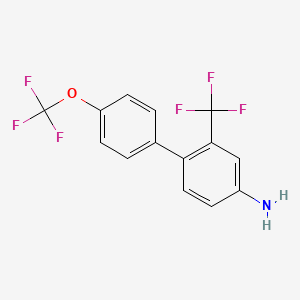
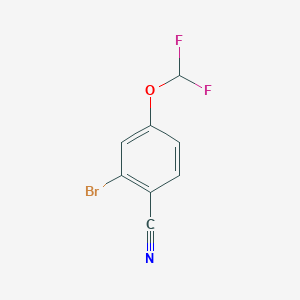
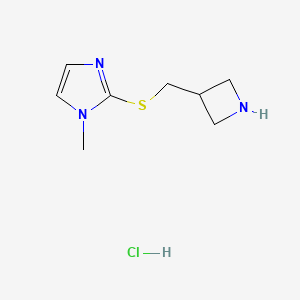
![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)
